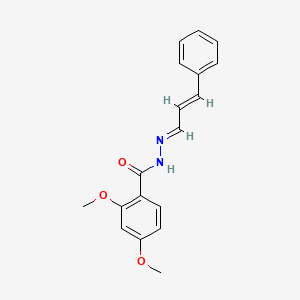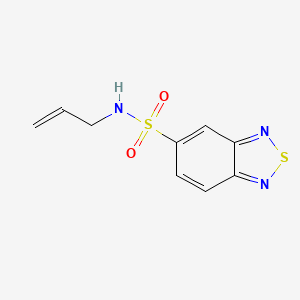
2-(1,3-benzodioxol-5-yl)-N-(3,5-dimethoxybenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-N-(3,5-dimethoxybenzyl)ethanamine, commonly known as MDA or "Sally," is a psychoactive drug that belongs to the amphetamine class of drugs. It has been studied for its potential use in scientific research due to its unique chemical properties and effects on the body. In
Wirkmechanismus
MDA acts on the body's serotonin system by binding to serotonin transporters and causing them to release serotonin into the synapse. This causes an increase in serotonin levels in the brain, leading to feelings of euphoria, empathy, and increased sociability. MDA also acts as a dopamine releaser, causing an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
MDA has a number of biochemical and physiological effects on the body. It causes an increase in heart rate, blood pressure, and body temperature. It also causes pupil dilation, muscle tension, and sweating. MDA can also cause changes in mood, perception, and thought processes.
Vorteile Und Einschränkungen Für Laborexperimente
MDA has a number of advantages and limitations for use in lab experiments. Its effects on the serotonin system make it useful for studying mood disorders and the effects of serotonin on the body. However, its psychoactive effects make it difficult to use in controlled experiments, as it can cause changes in mood and perception that may interfere with the results of the experiment.
Zukünftige Richtungen
There are a number of future directions for research on MDA. One area of research is the potential use of MDA in treating depression, anxiety, and other mood disorders. Another area of research is the development of new drugs that mimic the effects of MDA without the psychoactive effects. Additionally, research is needed to better understand the long-term effects of MDA on the body and brain, as well as its potential for abuse and addiction.
Synthesemethoden
MDA is synthesized by combining safrole and isosafrole in the presence of a strong acid catalyst. The resulting mixture is then treated with hydrogen gas and palladium on carbon to reduce the double bond and form MDA. This synthesis method is complex and requires specialized equipment and expertise to perform.
Wissenschaftliche Forschungsanwendungen
MDA has been studied for its potential use in scientific research due to its effects on the body's serotonin system. It is believed to act as a serotonin releaser, causing an increase in serotonin levels in the brain. This effect has been studied for its potential use in treating depression, anxiety, and other mood disorders.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-20-15-7-14(8-16(10-15)21-2)11-19-6-5-13-3-4-17-18(9-13)23-12-22-17/h3-4,7-10,19H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKORGUNRYGWKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCCC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)



![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)

![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)
![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)
![2-[(2-bromobenzyl)thio]-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5105795.png)

![1-(4-nitrophenyl)-4-[(undecafluorocyclohexyl)carbonyl]piperazine](/img/structure/B5105806.png)
![N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B5105823.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5105827.png)
